1,1,2,2-Tetramethoxycyclohexane

描述

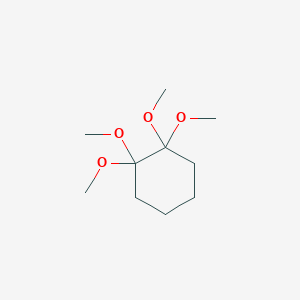

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,2,2-tetramethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGERRGRQKXRTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369910 | |

| Record name | 1,1,2,2-tetramethoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163125-34-6 | |

| Record name | 1,1,2,2-tetramethoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,2,2 Tetramethoxycyclohexane

Established Preparative Routes from 1,2-Cyclohexanedione (B122817)

The principal and most well-documented method for the synthesis of 1,1,2,2-Tetramethoxycyclohexane involves the direct reaction of 1,2-Cyclohexanedione with an orthoformate in the presence of an acid catalyst.

Acid-Catalyzed Methoxyketalization using Orthoformates

The reaction proceeds via a methoxyketalization of the diketone. A common and effective reagent for this transformation is trimethyl orthoformate, which also serves as a dehydrating agent to drive the reaction to completion. researchgate.net The process involves the acid-catalyzed addition of methanol (B129727), generated in situ from the orthoformate, to the carbonyl groups of 1,2-Cyclohexanedione. Concentrated sulfuric acid is a frequently employed catalyst for this transformation. researchgate.net

The reaction can be represented as follows:

Optimization of Reaction Conditions and Reagent Stoichiometry

For optimal yield, the reaction is typically conducted under anhydrous conditions, often under an inert atmosphere such as argon. researchgate.net An excess of trimethyl orthoformate is beneficial as it not only acts as a reagent but also as a drying agent, shifting the equilibrium towards the formation of the desired acetal (B89532). researchgate.net The reaction is generally heated to reflux to ensure a reasonable reaction rate.

A typical experimental setup involves charging a flask with 1,2-cyclohexanedione, dry methanol, and trimethyl orthoformate. researchgate.net A catalytic amount of concentrated sulfuric acid is then added, and the mixture is refluxed for several hours. researchgate.net A reported successful synthesis utilized a molar ratio of 1 part 1,2-cyclohexanedione to approximately 3.65 parts trimethyl orthoformate, with methanol as a solvent, achieving a yield of 73%. researchgate.net

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1,2-Cyclohexanedione | researchgate.net |

| Reagent | Trimethyl orthoformate | researchgate.net |

| Catalyst | Concentrated Sulfuric Acid | researchgate.net |

| Solvent | Methanol | researchgate.net |

| Reaction Temperature | Reflux | researchgate.net |

| Reaction Time | 5 hours | researchgate.net |

| Molar Ratio (Dione:Orthoformate) | ~1 : 3.65 | researchgate.net |

| Yield | 73% | researchgate.net |

Alternative and Green Chemistry Approaches in Acetal Synthesis

While the traditional acid-catalyzed method is effective, the principles of green chemistry encourage the development of more environmentally benign alternatives. General strategies in green acetal synthesis focus on the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. google.com Examples of such catalysts include strongly acidic ion-exchange resins and zeolites. google.com

For the synthesis of acetals in general, protocols using Brønsted acidic ionic liquids have been explored as a more sustainable option, offering advantages over traditional mineral acids. researchgate.net Furthermore, photochemical methods using photocatalysts like Eosin Y under visible light have been developed for the acetalization of aldehydes, representing a milder and greener approach. ymerdigital.com While specific applications of these green methods to the synthesis of this compound are not extensively documented, they represent promising avenues for future research to develop more sustainable synthetic routes.

Purification and Characterization Techniques for Synthetic Material

Following the synthesis, the crude product requires purification to remove unreacted starting materials, catalyst, and byproducts. A standard procedure involves neutralization of the acidic catalyst with a base, such as sodium hydrogen carbonate, followed by removal of volatile components like excess methanol, methyl formate, and trimethyl orthoformate by distillation. researchgate.net The final product, this compound, is then isolated as a colorless liquid by distillation under reduced pressure. researchgate.net A reported boiling point for the purified material is 76°C at 0.8 mm Hg. researchgate.net

The structural identity and purity of the synthesized this compound are confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the methoxy (B1213986) protons and the cyclohexane (B81311) ring protons. Due to the symmetry of the molecule, simplified spectra can be anticipated. At room temperature, the cyclohexane ring undergoes rapid chair-to-chair interconversion, which can lead to averaged signals for the axial and equatorial protons. youtube.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the quaternary carbons of the acetal groups, the methoxy carbons, and the carbons of the cyclohexane ring.

While specific, publicly available NMR spectral data for this compound is limited, the expected chemical shifts can be predicted based on similar structures. The analysis of these spectra is essential to confirm the successful synthesis of the target compound.

Chemical Reactivity and Reaction Mechanisms of 1,1,2,2 Tetramethoxycyclohexane

Mechanism of Cyclohexane-1,2-Diacetal (CDA) Formation with Polyols

The formation of cyclohexane-1,2-diacetal (CDA) from 1,1,2,2-tetramethoxycyclohexane and a polyol, such as a diol, proceeds through an acid-catalyzed mechanism. researchgate.net This reaction is a valuable method for the selective protection of vicinal, diequatorial diol functionalities. researchgate.net

Acid-Catalyzed Nucleophilic Addition Pathways

The reaction is initiated by the protonation of one of the methoxy (B1213986) groups of this compound by an acid catalyst. This protonation makes the methoxy group a better leaving group (methanol). The subsequent departure of methanol (B129727) generates a resonance-stabilized oxonium ion intermediate.

A hydroxyl group from the polyol then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. This nucleophilic addition results in the formation of a hemiacetal ether. The process repeats with a second hydroxyl group of the polyol attacking the other activated methoxy group, ultimately forming the stable cyclic CDA structure. The entire process is reversible, and the forward reaction is favored by the removal of the methanol byproduct. libretexts.org

The general mechanism for acid-catalyzed acetal (B89532) formation can be summarized in the following steps:

Protonation of the carbonyl or its equivalent (in this case, a methoxy group of the acetal). libretexts.org

Nucleophilic attack by the alcohol (polyol). libretexts.org

Deprotonation to form a hemiacetal. libretexts.org

Protonation of the hydroxyl group of the hemiacetal. libretexts.org

Elimination of water (or in this case, methanol) to form an oxonium ion. libretexts.org

Nucleophilic attack by a second alcohol molecule. libretexts.org

Deprotonation to yield the final acetal. libretexts.org

Intermediates and Transition States in Acetalization

The key intermediate in the formation of CDA is the oxonium ion generated after the departure of a methoxy group. The stability of this carbocationic intermediate is crucial for the reaction to proceed. The transition states involve the nucleophilic attack of the polyol's hydroxyl groups on this electrophilic center. The formation of the resonance-stabilized carboxonium ion is often the rate-determining step in acetal hydrolysis, and by microscopic reversibility, it is also a key step in acetal formation. nih.gov

Stereochemical Aspects of CDA Formation

The formation of CDA is highly influenced by the stereochemistry of the reacting polyol, leading to specific stereoisomeric products.

Regioselectivity and Diastereoselectivity in Diol Protection

This compound is particularly effective for the selective protection of trans-1,2-diols, especially those in a diequatorial arrangement within a cyclic system like a carbohydrate. researchgate.netnih.gov This regioselectivity is a key advantage of using CDA for protection. The reaction exhibits high diastereoselectivity, preferentially forming one diastereomer over others. msu.edu This selectivity is driven by the formation of the most thermodynamically stable product, which typically involves a trans-decalin-like ring fusion in the CDA structure. acs.org

In the context of protecting groups in carbohydrate chemistry, CDA complements other methods that are selective for cis-1,2-diols or 1,3-diols. nih.gov The choice of protecting group strategy is critical in the multi-step synthesis of complex oligosaccharides and natural products. researchgate.net

Formation and Interconversion of Diastereomeric CDA Derivatives

While the formation of the all-trans decalin-type CDA is generally favored, recent studies have shown the concurrent formation of unexpected diastereomers, including those with a cis-ring fusion. nih.govacs.orgfigshare.commanchester.ac.uk For instance, in the reaction with a glucuronic acid derivative, an epimer of the main O2,O3 acetal was isolated. nih.govfigshare.commanchester.ac.uk

These less favored isomers can interconvert to the more stable all-trans products under the reaction conditions. nih.govfigshare.commanchester.ac.uk Isomerization studies have indicated that this interconversion can be slow, and in some cases, only one of the major isomers undergoes significant equilibration with a minor diastereomer. nih.govacs.orgfigshare.commanchester.ac.uk The formation and interconversion of these various diastereomers suggest a more complex reaction landscape than previously assumed, which could have implications for the strategic use of CDA protection in synthesis. nih.govacs.orgmanchester.ac.uk

Table 1: Observed Diastereomers in the Reaction of a Glucuronic Acid Derivative with this compound Precursors nih.govacs.orgfigshare.commanchester.ac.uk

| Product | Description |

| O2,O3 all-trans CDA | The major, thermodynamically favored product. |

| O3,O4 all-trans CDA | Another anticipated thermodynamically favored product. |

| O2,O3 trans-cis CDA | An unexpected, less stable diastereomer that can interconvert to the all-trans form. |

Hydrolytic Stability and Kinetic Considerations of Derived Acetals

Acetals, including those derived from this compound, are generally stable under neutral and basic conditions. nih.govmasterorganicchemistry.com However, they are susceptible to hydrolysis under acidic conditions, regenerating the original diol and the corresponding ketone (cyclohexane-1,2-dione in this case). nih.govmasterorganicchemistry.com

The mechanism of acid-catalyzed acetal hydrolysis can proceed through different pathways, such as A-1 or A-2, depending on the structure of the acetal and the reaction conditions. osti.gov In the A-1 mechanism, the rate-determining step is the unimolecular dissociation of the protonated acetal to form a carbocation intermediate. In the A-2 mechanism, the rate-determining step is the bimolecular attack of water on the protonated acetal. osti.gov The study of solvent isotope effects and activation parameters can help distinguish between these mechanisms. osti.gov

The rate of hydrolysis is significantly influenced by the electronic and steric environment around the acetal linkage. Electron-donating groups near the acetal carbon can stabilize the developing positive charge in the transition state of hydrolysis, thereby accelerating the reaction. nih.gov Conversely, electron-withdrawing groups tend to decrease the rate of hydrolysis. nih.gov The stability of the carbocation-like transition state is a key factor governing the kinetics of acetal cleavage. nih.gov

Applications of 1,1,2,2 Tetramethoxycyclohexane in Complex Molecule Synthesis

Strategic Protection of Vicinal, Diequatorial Diols in Carbohydrate Chemistry

The acid-catalyzed reaction of monosaccharides with 1,1,2,2-tetramethoxycyclohexane selectively protects vicinal, diequatorial diol functionalities by forming a cyclohexane-1,2-diacetal (CDA). rsc.orgresearchgate.net This method is particularly noteworthy because classical cyclic acetal (B89532) protecting group strategies are often unable to effectively mask diols with this specific stereochemistry. rsc.orgresearchgate.net The resulting CDA-protected derivatives are stable and can be readily functionalized, providing efficient access to a wide range of important building blocks for the synthesis of oligosaccharides and natural products. rsc.orgresearchgate.net

The protection of hydroxyl groups is a cornerstone of oligosaccharide and polysaccharide synthesis, enabling the selective modification of specific positions on a sugar ring. researchgate.netrsc.org The CDA protecting group, formed from this compound, has proven to be a valuable tool in this context. rsc.orgresearchgate.net By masking vicinal, diequatorial diols, the CDA group directs glycosylation reactions and other transformations to the remaining unprotected hydroxyl groups. rsc.orgresearchgate.net This regioselective control is crucial for the construction of complex oligosaccharide chains with defined linkages. rsc.orgnih.gov

The stability of the CDA group under various reaction conditions allows for a multi-step synthetic sequence, a common requirement in the assembly of intricate carbohydrate structures. wiley-vch.deacs.org Once the desired modifications are complete, the CDA group can be removed to liberate the diol, allowing for further functionalization or completion of the target molecule. This strategic use of protection and deprotection is fundamental to the convergent synthesis of oligosaccharides and polysaccharides. researchgate.netnih.gov The ability to create these complex carbohydrate structures is vital for research into their biological roles and for the development of carbohydrate-based therapeutics.

The selective protection of diols is a critical strategy in the total synthesis of many natural products. elsevierpure.comresearchgate.net The cyclohexane-1,2-diacetal (CDA) protecting group, derived from this compound, offers a unique solution for the protection of vicinal, diequatorial diols, a structural motif present in various natural product scaffolds. rsc.orgresearchgate.net This method complements other diol protecting groups, expanding the synthetic chemist's toolkit for navigating the complexities of natural product synthesis. rsc.orgrsc.org

The ability to selectively mask a diequatorial diol allows for the controlled manipulation of other functional groups within the molecule. rsc.orgresearchgate.net This is particularly important in the construction of highly oxygenated and stereochemically complex natural products. For instance, the synthesis of molecules containing cyclohexane (B81311) units often benefits from starting materials derived from carbohydrates, where the strategic use of protecting groups like the CDA is essential. elsevierpure.comresearchgate.net The resulting CDA-protected intermediates can be carried through multiple synthetic steps before the diol is unmasked for further transformations, ultimately leading to the target natural product. rsc.orgresearchgate.net The application of this protecting group strategy has been noted as valuable in the synthesis of natural products containing cyclohexane-angularly-fused triquinanes, which are characterized by their highly congested and complex structures. nih.gov

Role in the Synthesis of Functionalized Nucleosides and Glycosides

The synthesis of functionalized nucleosides and glycosides often requires the strategic use of protecting groups to achieve the desired regioselectivity. beilstein-journals.orgmdpi.com While the direct use of this compound in the synthesis of functionalized nucleosides is not extensively documented in the provided search results, the principles of diol protection are fundamental to this area of research. Protecting groups are crucial for modifying the sugar moiety of nucleosides without interfering with the nucleobase. beilstein-journals.org

In the broader context of glycoside synthesis, protecting groups are ubiquitously employed to control the reactivity of the multiple hydroxyl groups present on the carbohydrate donor and acceptor molecules. scholaris.ca The formation of a glycosidic bond is a key step that often requires the activation of the anomeric center, and the nature of the protecting groups on the sugar ring can influence the stereochemical outcome of this reaction. scholaris.ca While many glycosylation reactions are performed with protected sugar derivatives, there is also a drive to develop protecting-group-free syntheses to improve efficiency. nih.gov The choice of protecting group strategy is therefore a critical consideration in the design of any synthesis of functionalized nucleosides and glycosides.

Conformational Control and Stereochemical Induction in Organic Transformations

Protecting groups in carbohydrate chemistry do more than simply mask reactive functional groups; they also play a crucial role in controlling the conformation of the sugar ring and influencing the stereochemical outcome of reactions. The cyclohexane-1,2-diacetal (CDA) protecting group, formed from this compound, locks the protected portion of the carbohydrate into a specific conformation due to its rigid bicyclic structure. rsc.orgresearchgate.net This conformational rigidity can have a profound effect on the reactivity of the remaining functional groups and the stereoselectivity of subsequent transformations.

By restricting the conformational flexibility of the pyranose ring, the CDA group can favor the formation of one stereoisomer over another in reactions such as glycosylations. This stereochemical induction is a powerful tool for the synthesis of complex carbohydrates with defined stereochemistry at each anomeric center. The ability to control the three-dimensional structure of the molecule is paramount in the synthesis of biologically active carbohydrates, as their function is often highly dependent on their specific shape.

Comparison with Alternative Protecting Group Strategies

The protection of diols is a common challenge in organic synthesis, and a variety of methods have been developed to address this. The cyclohexane-1,2-diacetal (CDA) group, derived from this compound, offers a distinct advantage in its ability to selectively protect vicinal, diequatorial diols, a feat that is often difficult to achieve with other common protecting groups. rsc.orgresearchgate.net

A comparison of the CDA group with other diol protecting groups is presented in the table below:

| Protecting Group | Common Reagent(s) | Diol Selectivity | Stability/Cleavage Conditions |

| Cyclohexane-1,2-diacetal (CDA) | This compound | Prefers vicinal, diequatorial diols. rsc.orgresearchgate.net | Generally stable; cleavage under acidic conditions. rsc.orgresearchgate.net |

| Isopropylidene (Acetonide) | Acetone | Prefers cis-diols, forming a five-membered ring. numberanalytics.compearson.com | Cleaved under acidic conditions. numberanalytics.com |

| Benzylidene Acetal | Benzaldehyde | Prefers 1,3-diols and can protect 4,6-diols in pyranosides. | More stable to acid than isopropylidene acetals. numberanalytics.com Cleaved by hydrogenolysis. |

| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | Silyl chlorides (e.g., TBDMSCl, TIPSCl) | Can be used for selective protection of primary hydroxyls or as a bridging group for diols. | Cleaved by fluoride (B91410) ions (e.g., TBAF). Stability varies with the steric bulk of the silyl group. |

| Orthoesters | Trialkyl orthoesters | Can protect diols and be regioselectively opened to give hydroxyacetates. nih.gov | Sensitive to mild acidic conditions. nih.gov |

As the table illustrates, the choice of protecting group depends on the specific stereochemistry of the diol to be protected and the desired orthogonality with other protecting groups present in the molecule. The CDA group is a valuable addition to this arsenal, particularly for substrates where the formation of an acetonide or benzylidene acetal is disfavored. rsc.orgresearchgate.net

Stereochemical Considerations and Conformational Analysis of 1,1,2,2 Tetramethoxycyclohexane Derivatives

Diastereomeric Ratios and Factors Influencing their Formation

The reaction of a diol with 1,1,2,2-tetramethoxycyclohexane under acidic conditions can lead to a mixture of diastereomeric products. The formation and ratio of these isomers are governed by a combination of thermodynamic and kinetic factors.

A notable example is the reaction of a glucuronic acid (GlcA) β-thioglycoside with TMCH. nih.gov This reaction yields the two anticipated O2,O3 and O3,O4 cyclohexane-1,2-diacetals, which possess an all-trans decalin-type structure. nih.gov However, an unexpected third isomer, an epimer of the main O2,O3 acetal (B89532) with a trans-cis ring fusion, is also formed initially. nih.gov

The ratio of these products is dynamic and changes with the reaction time. For instance, after 24 hours at 70°C in methanol (B129727) with camphorsulfonic acid (CSA) as a catalyst, the product distribution is as follows:

| Product | Structure | Yield |

| 2 | 2,3-RR (all-trans) | 37% |

| 3 | 3,4-SS (all-trans) | 40% |

| 4 | 2,3-trans-cis isomer | 9% |

| Data sourced from studies on a glucuronic acid β-thioglycoside. acs.org |

Interestingly, replacing this compound with cyclohexane-1,2-dione and methanol can also produce the acetals, yielding a similar ~1:1 ratio of the two major all-trans isomers (2 and 3). nih.gov The formation of thermodynamically favored diastereomers is heavily influenced by conformational factors, such as the preference for a trans-fused ring system, and stereoelectronic factors, like the anomeric effect, which stabilize specific arrangements. nih.gov

Conformational Rigidity Imparted by the Cyclohexane-1,2-Diacetal Moiety

The formation of a cyclohexane-1,2-diacetal by fusing the cyclohexane (B81311) ring of the protecting group to the parent molecule creates a bicyclic, decalin-like system. libretexts.orgmasterorganicchemistry.com This fusion imparts significant conformational rigidity, which is a key feature of this protecting group. masterorganicchemistry.comacs.org Compared to more flexible protecting groups like acetonides, 1,2-diacetals are generally more stable and often yield products with enhanced crystallinity, facilitating their characterization. acs.org The rigidity of the CDA moiety locks the local conformation, which can have profound effects on the reactivity and stereoselectivity of subsequent chemical transformations on the molecule.

The cyclohexane ring within the CDA moiety, like unsubstituted cyclohexane, strongly prefers to adopt a chair conformation to minimize angle and torsional strain. fiveable.melibretexts.org When this chair is fused to another ring, as in the case of the protected diol, the stereochemistry of the fusion becomes critical.

Trans-fusion : In the thermodynamically favored all-trans decalin-type products, the two rings are fused in a trans configuration. This arrangement involves the second ring being attached via two equatorial positions of the first ring. rsc.org A key characteristic of a trans-fused system is its conformational rigidity; it is "locked" and cannot undergo a ring-flip. masterorganicchemistry.com This results in a relatively flat and stable structure.

The preference for the all-trans isomers in the reaction with glucuronic acid thioglycoside highlights the drive to achieve the more stable, rigid trans-fused conformation. nih.gov The formation of alternative diastereomers that would necessitate the central ring adopting a high-energy boat-like conformation is generally disfavored. nih.gov

The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial orientation of a heteroatomic substituent at the anomeric carbon (a carbon bonded to two heteroatoms). wikipedia.orgdypvp.edu.in This effect plays a crucial role in stabilizing the thermodynamically favored diastereomers of CDA derivatives.

In the context of the cyclohexane-1,2-diacetal, the anomeric effect, in conjunction with other conformational factors, contributes to the stability of the all-trans diastereomers that feature bis-axial methoxy (B1213986) groups on the CDA ring. nih.gov This preference can be explained by two main theories:

Hyperconjugation : A stabilizing interaction occurs between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C-O bond of the methoxy group. wikipedia.orgdypvp.edu.in

Dipole Minimization : In the axial conformation, the dipoles of the ring heteroatom and the exocyclic methoxy group are roughly opposed, leading to a lower energy state compared to the equatorial conformation where the dipoles are more aligned and repulsive. wikipedia.orgdypvp.edu.in

Dynamic Processes and Isomerization Pathways

Research has shown that the formation of CDA derivatives is not a static process but involves dynamic equilibria and isomerizations. nih.gov In the derivatization of the glucuronic acid thioglycoside, the initially formed trans-cis isomer (4) is observed to interconvert, leading to higher proportions of the more stable all-trans products (2 and 3) over time. nih.gov

Isomerization studies revealed that these interconversions are slow. nih.gov It was observed that the major all-trans isomer 2 (the 2,3-RR product) undergoes a slow interconversion with the minor trans-cis isomer 4 . In contrast, the other major isomer 3 (the 3,4-SS product) does not appear to interconvert with isomer 4 directly. nih.gov These transformations can be monitored and quantified using techniques like ¹H NMR by observing the distinct signals of the anomeric protons over time. nih.gov The presence of additives, such as additional cyclohexane-1,2-dione, can also influence the equilibrium and the mixture of isomers. nih.gov

Stereoselective Control in Subsequent Synthetic Steps

One of the most valuable applications of conformationally rigid structures like the cyclohexane-1,2-diacetal is their use in directing the stereochemical outcome of subsequent reactions. acs.org By locking the conformation of the diol region, the CDA moiety acts as a templating component, exposing one face of the molecule to reagents while shielding the other.

This strategy is particularly powerful in the complex field of oligosaccharide synthesis, where precise control of stereochemistry is paramount. acs.org The rigid diacetal can serve as a chiral auxiliary, influencing the stereoselectivity of reactions at nearby positions. The predictable and stable conformation imparted by the CDA group allows for more reliable and selective synthetic transformations, making it a valuable tool for constructing complex molecular architectures. acs.org

Advanced Spectroscopic Analysis of 1,1,2,2 Tetramethoxycyclohexane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including 1,1,2,2-Tetramethoxycyclohexane. It provides profound insights into the connectivity, conformation, and stereochemistry of the molecule.

Elucidation of Diastereomeric Structures

For a molecule like this compound, which has stereocenters at the C1 and C2 positions, different diastereomers (e.g., cis and trans) are possible. NMR spectroscopy is exceptionally powerful in distinguishing between these isomers. The spatial arrangement of the four methoxy (B1213986) groups and the cyclohexane (B81311) ring protons results in unique magnetic environments for each diastereomer, leading to distinct NMR spectra.

In the case of 1,2-disubstituted cyclohexanes, the relative orientation of the substituents (axial or equatorial) in the preferred chair conformation can be determined. For a trans-isomer, the substituents can be either diaxial or diequatorial. The diequatorial conformation is generally more stable. For the cis-isomer, the substituents adopt an axial-equatorial arrangement. youtube.com These conformational differences significantly impact the chemical shifts and, most revealingly, the proton-proton (¹H-¹H) coupling constants.

Utilization of Diagnostic Spectroscopic Markers

Specific signals and coupling constants in the NMR spectrum serve as diagnostic markers for assigning the stereochemistry and conformation.

Chemical Shifts (δ): The chemical shifts of the methoxy protons (O-CH₃) and the cyclohexane ring protons are sensitive to their local electronic environment. For instance, axial protons are typically more shielded (found at a lower ppm value) than their equatorial counterparts. The chemical shifts of the C1 and C2 carbons in the ¹³C NMR spectrum would also differ significantly between diastereomers due to varying steric interactions.

Coupling Constants (J): The magnitude of the coupling constant between adjacent protons (vicinal coupling) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. acs.org In a cyclohexane chair conformation, the coupling constant between two axial protons (J_ax-ax) is large (typically 8-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are much smaller (typically 2-5 Hz). By analyzing the multiplicity and coupling constants of the ring protons, particularly those at C1 and C2, the relative orientation of the substituents can be unequivocally assigned. acs.org

Table 1: Hypothetical ¹H NMR Diagnostic Markers for Diastereomers of this compound This table presents expected values based on known principles for substituted cyclohexanes.

| Parameter | cis-Isomer (axial/equatorial methoxy groups) | trans-Isomer (diequatorial methoxy groups) |

|---|---|---|

| Methoxy Protons (OCH₃) | Multiple distinct singlets expected due to different magnetic environments. | Fewer singlets, possibly overlapping, due to higher symmetry. |

| Ring Protons (C1-H, C2-H) | Complex multiplets with small to medium coupling constants (J_ax-eq, J_eq-eq). | Multiplets with at least one large coupling constant (J_ax-ax) for the ring protons adjacent to the substituted carbons. |

| Coupling Constant (J) | J values typically in the 2-5 Hz range. | At least one large J value, typically in the 8-13 Hz range. |

Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule and monitoring their changes during a chemical reaction. For this compound, the IR spectrum is characterized by the vibrations of its alkane and acetal (B89532) functionalities.

The most prominent bands would be the C-H stretching and bending vibrations of the cyclohexane ring and the methoxy groups, and the C-O stretching of the acetal linkages. The C-H stretching vibrations for sp³-hybridized carbons are typically observed in the 2850-3000 cm⁻¹ region. libretexts.orgorgchemboulder.com The C-O single bond stretches of ethers and acetals produce strong, characteristic bands in the fingerprint region, typically between 1000-1200 cm⁻¹.

This technique is particularly useful for monitoring the synthesis of this compound, for example, from the reaction of 1,2-cyclohexanedione (B122817) with methanol (B129727). The progress of the reaction could be followed by observing the disappearance of the strong carbonyl (C=O) stretching band of the starting diketone (typically around 1710 cm⁻¹) and the concurrent appearance of the strong C-O acetal bands. uobabylon.edu.iq

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C-H | Bend (Scissoring/Bending) | 1450 - 1470 | Medium |

| C-O (Acetal) | Stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. wikipedia.org In electron ionization (EI) mass spectrometry, a molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺·) which can then break apart into smaller, charged fragments.

For this compound, the molecular ion peak might be of low abundance due to the instability of the initial radical cation. psu.edu The fragmentation of acetals is often initiated by cleavage of the C-O bond or α-cleavage (cleavage of a bond adjacent to an oxygen atom), which is stabilized by resonance. wikipedia.orgpsu.edu

Key fragmentation pathways for this compound would likely include:

Loss of a methoxy radical (·OCH₃): This would lead to a prominent peak at m/z corresponding to [M - 31]⁺.

Loss of formaldehyde (B43269) (CH₂O): Elimination of formaldehyde from a methoxy group could occur, resulting in a peak at m/z corresponding to [M - 30]⁺.

Ring cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of peaks corresponding to the loss of C₂H₄ (28 Da) or larger alkyl fragments. orgchemboulder.comyoutube.com

The resulting mass spectrum provides a unique "fingerprint" for the molecule, and high-resolution mass spectrometry can provide the exact mass of fragments, allowing for the determination of their elemental composition.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 204.28 g/mol )

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 204 | [C₁₀H₂₀O₄]⁺· (Molecular Ion) | - |

| 173 | [M - OCH₃]⁺ | ·OCH₃ |

| 145 | [M - OCH₃ - C₂H₄]⁺ | ·OCH₃, C₂H₄ |

| 113 | [M - 2·OCH₃ - CH₃]⁺ | 2x ·OCH₃, ·CH₃ |

| 87 | [C₄H₇O₂]⁺ | C₆H₁₃O₂· |

| 59 | [C₂H₃O₂]⁺ | C₈H₁₇O₂· |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and stereochemistry in the solid state. acs.org

For this compound, a successful crystal structure analysis would:

Confirm the connectivity of the atoms.

Unequivocally establish the relative stereochemistry (cis or trans) of the methoxy groups.

Reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the crystal lattice. nih.gov

Provide data on intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, which dictate the crystal packing.

The primary challenge for this technique is growing a single crystal of sufficient size and quality, which can often be a rate-limiting step in the analysis. acs.org While no specific crystal structure for this compound is publicly available, analysis of related structures like [1,1′-Bicyclohexane]-1,1′-diol shows that cyclohexane rings typically adopt a chair conformation in the solid state. researchgate.net

Application of Advanced Techniques for Reaction Monitoring and Mechanistic Insight (e.g., in-situ spectroscopy)

Modern analytical chemistry employs advanced techniques to study chemical reactions as they occur, providing deep mechanistic and kinetic insights. The synthesis or transformation of this compound can be studied using such in-situ (in the reaction mixture) spectroscopic methods.

Techniques like in-situ NMR, Raman, or Fourier Transform Infrared (FTIR) spectroscopy allow for real-time monitoring of the concentrations of reactants, intermediates, and products. nih.gov This approach eliminates the need for quenching the reaction and taking aliquots for analysis, providing a more accurate kinetic profile. For example, monitoring the formation of this compound from its precursors using in-situ IR spectroscopy would allow for the precise determination of reaction endpoints and the identification of any transient intermediates, leading to optimized reaction conditions. nih.govnih.gov The combination of multiple in-situ techniques can provide complementary data, where one method tracks the formation of the main product while another observes catalytic intermediates, offering a comprehensive understanding of the reaction mechanism.

Theoretical and Computational Chemistry Studies on 1,1,2,2 Tetramethoxycyclohexane Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and potential energy surface. nih.govunipd.it For 1,1,2,2-tetramethoxycyclohexane, QM calculations would be instrumental in elucidating its stability, reactivity, and spectroscopic properties.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. researchgate.netyoutube.com The energy and shape of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO would likely be localized on the oxygen atoms of the methoxy (B1213986) groups, reflecting their electron-donating nature. The LUMO, conversely, would be expected to be distributed among the antibonding orbitals of the carbon-oxygen and carbon-carbon bonds.

Electron density distribution analysis, often visualized through electrostatic potential maps, would reveal the regions of positive and negative charge within the molecule. researchgate.net In this compound, the oxygen atoms would exhibit regions of high electron density (negative electrostatic potential), while the hydrogen atoms of the methoxy groups and the cyclohexane (B81311) ring would show regions of lower electron density (positive electrostatic potential).

A hypothetical representation of the HOMO-LUMO energy gap for different conformers of this compound is presented in Table 1. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical HOMO-LUMO Energy Gaps for this compound Conformers

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Chair (equatorial OMe) | -9.5 | 1.5 | 11.0 |

| Chair (axial OMe) | -9.2 | 1.3 | 10.5 |

| Twist-Boat | -8.9 | 1.1 | 10.0 |

Note: These values are hypothetical and for illustrative purposes only, as no specific literature data is available.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore potential reaction pathways and identify the associated transition states. nih.gov For this compound, this could involve studying its hydrolysis, oxidation, or thermal decomposition. By mapping the potential energy surface, researchers can determine the activation energies for different reaction routes, thereby predicting the most favorable pathway. nih.gov

For instance, the acid-catalyzed hydrolysis of the acetal (B89532) groups would likely proceed through a protonated intermediate, followed by the departure of a methanol (B129727) molecule to form a carbocation. The stability of this carbocation and the energy barrier to its formation could be precisely calculated. The identification of the transition state structure would provide a detailed picture of the bond-breaking and bond-forming processes at the molecular level.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov For this compound, MD simulations would be crucial for exploring its complex conformational landscape. The cyclohexane ring can adopt various conformations, such as the chair, boat, and twist-boat forms. utexas.edumasterorganicchemistry.com The presence of four methoxy substituents introduces additional rotational degrees of freedom, leading to a multitude of possible conformers.

MD simulations would allow for the sampling of these different conformations over time, revealing their relative populations and the energy barriers for interconversion. nih.gov This information is critical for understanding how the molecule behaves in solution or at different temperatures. For example, the simulations could predict the preferred orientation (axial vs. equatorial) of the methoxy groups and how this preference is influenced by solvent effects.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra would help in assigning the signals observed in an experimental spectrum. Similarly, the calculation of its IR spectrum would allow for the identification of the characteristic vibrational modes associated with the C-O and C-H bonds, as well as the cyclohexane ring. A comparison of the predicted and experimental spectra would provide a robust validation of both the computational model and the experimental characterization.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - OCH₃ | 3.2 - 3.4 | Not Available |

| ¹³C NMR (δ, ppm) - C-O | 98 - 102 | Not Available |

| IR Frequency (cm⁻¹) - C-O stretch | 1050 - 1150 | Not Available |

Note: These values are hypothetical and for illustrative purposes only, as no specific literature data is available.

Elucidation of Stereoelectronic Effects (e.g., Anomeric Effect) through Computational Models

The presence of four methoxy groups on adjacent carbons in this compound suggests that stereoelectronic effects, particularly the anomeric effect, would play a significant role in determining its conformational preferences. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon in a cyclic ether to adopt an axial orientation, despite the steric hindrance this may cause. nih.govrsc.org This effect is attributed to a stabilizing interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent). nih.gov

Retrosynthetic Analysis Strategies Utilizing 1,1,2,2 Tetramethoxycyclohexane Protection

Disconnection Approaches for Target Molecules with 1,2-Diol Moieties

The primary function of protecting a 1,2-diol with 1,1,2,2-tetramethoxycyclohexane is to mask the reactivity of the two hydroxyl groups, thereby enabling transformations on other parts of the molecule. In retrosynthesis, the presence of this protected diol, a 2,2,3,3-tetramethoxydioxane ring system fused to the target's backbone, signals a key disconnection point.

The fundamental disconnection strategy involves breaking the C-O bonds of the acetal (B89532), leading back to the free 1,2-diol and 1,1,2,2-cyclohexanedione (or a suitable equivalent). This disconnection is strategically sound as the forward reaction, the formation of the acetal from the diol and the diketone (or its dimethyl acetal, this compound itself), is a reliable and well-established transformation, typically catalyzed by acid.

Consider a hypothetical complex target molecule containing a 1,2-diol. The retrosynthetic analysis would proceed as follows:

Target Molecule =>Protected Diol Intermediate =>1,2-Diol + this compound

This initial disconnection simplifies the target by removing the bulky protecting group and revealing the versatile 1,2-diol functionality. The 1,2-diol itself can then be a target for further retrosynthetic disconnections, such as those derived from the oxidation of an alkene.

| Target Moiety | Retrosynthetic Disconnection | Resulting Precursors |

| Protected 1,2-Diol | C-O bonds of the cyclic acetal | Free 1,2-Diol and this compound |

| 1,2-Diol | C-C bond of the diol | Two carbonyl-containing fragments (e.g., via pinacol (B44631) coupling) |

| 1,2-Diol | Alkene precursor | Alkene (for dihydroxylation) |

This table illustrates how the initial disconnection of the protecting group opens up subsequent retrosynthetic pathways for the core structure of the target molecule.

Functional Group Interconversion (FGI) in Retrosynthetic Planning

Functional group interconversion (FGI) is a critical tool in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to set the stage for a subsequent transformation. The stability of the acetal formed from this compound under a variety of reaction conditions makes it an excellent choice when extensive FGIs are required on the protected substrate.

For instance, if a target molecule contains a 1,2-diol and another functional group, say an ester, that needs to be reduced to an alcohol, the diol must be protected. The this compound-derived acetal is stable to many reducing agents (e.g., lithium aluminum hydride, sodium borohydride) that would readily react with a free diol.

Retrosynthetic FGI Strategy:

Target with Alcohol and 1,2-Diol (FGI)=>Intermediate with Ester and Protected 1,2-Diol

In the forward synthesis, the diol is first protected, then the ester is reduced, and finally, the diol is deprotected. The robustness of the this compound protecting group is paramount for the success of such a sequence.

| Initial Functional Group | Target Functional Group (after FGI) | Reagents in Forward Synthesis | Stability of Protecting Group |

| Ester | Primary Alcohol | LiAlH₄, NaBH₄ | Stable |

| Ketone | Secondary Alcohol | LiAlH₄, NaBH₄ | Stable |

| Alkene | Epoxide | m-CPBA | Stable |

| Halide | Alkyl chain | Grignard reagents, Organocuprates | Stable |

Convergent Synthesis Design via this compound Derived Intermediates

Convergent synthesis is a strategy that involves the independent synthesis of two or more complex fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step from a single starting material.

The use of this compound to protect a 1,2-diol can be instrumental in a convergent design. A fragment of the target molecule containing the protected diol can be synthesized independently. This fragment, now a stable and handleable intermediate, can then be coupled with another fragment to construct the carbon skeleton of the final target.

Convergent Retrosynthetic Approach:

Target Molecule =>Fragment A (with protected 1,2-diol) + Fragment B

For example, in the synthesis of a complex natural product, one key fragment might be a chiral building block containing a 1,2-diol. Protecting this diol with this compound would allow this fragment to be subjected to various reactions, such as cross-coupling reactions (e.g., Suzuki, Stille), to connect it to another large fragment, without compromising the integrity of the diol.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Acetalization and Deacetalization

The synthesis and cleavage of acetals are fundamental transformations in organic chemistry, often serving as a protective strategy for carbonyl groups. mdpi.com While traditional methods typically rely on protic or Lewis acids, emerging research focuses on developing milder, more efficient, and environmentally benign catalytic systems. mdpi.comijsdr.org Future work on 1,1,2,2-Tetramethoxycyclohexane will likely involve the application of these novel catalysts for both its formation from cyclohexane-1,2-dione and methanol (B129727), and its selective cleavage (deacetalization).

Key research directions include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as ammonium salts supported on silica (NH₄HSO₄-SiO₂) or montmorillonite clays, offers advantages in terms of catalyst recovery and reuse, which is crucial for sustainable industrial processes. mdpi.com Investigating these systems for the synthesis of this compound could lead to more efficient and greener production methods.

Photo-organocatalysis: A particularly green and mild approach involves the use of photocatalysts, such as Eosin Y or thioxanthenone, under visible light irradiation. organic-chemistry.orgrsc.org This method proceeds under neutral conditions, which would be ideal for substrates sensitive to acid, and represents a frontier in developing gentle acetalization protocols applicable to this compound. rsc.org

Non-noble Metal Catalysis: Efficient catalytic systems based on earth-abundant metals are highly desirable. For instance, a system using cobalt(II) chloride with dimethylglyoxime has shown high efficiency for acetalization under solvent-free conditions, achieving high turnover frequencies. mdpi.com Applying such catalysts to the synthesis of this compound could offer a cost-effective and powerful alternative to traditional methods.

| Catalytic System | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Supported Ammonium Salts (e.g., NH₄Br-SiO₂) | Heterogeneous, reusable, environmentally friendly. | Greener synthesis and improved catalyst separation. | mdpi.com |

| Cobaloxime (CoCl₂/Dimethylglyoxime) | High efficiency (TOF up to 953 h⁻¹), solvent-free conditions. | Intensified, high-yield production process. | mdpi.com |

| Photo-organocatalysis (e.g., Thioxanthenone) | Operates under mild, neutral conditions with visible light. | Acetalization of sensitive substrates without degradation. | rsc.org |

| Zirconium Tetrachloride (ZrCl₄) | Highly efficient and chemoselective for acetalization. | Selective protection of the 1,2-dione in complex molecules. | organic-chemistry.org |

Exploration of Asymmetric Synthesis Applications with Chiral CDA Scaffolds

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The cyclohexane-1,2-diol backbone, a precursor to the parent dione of this compound, has been successfully used as a chiral auxiliary. nih.gov This precedent suggests that chiral versions of cyclohexane-derived acetals (CDA), including derivatives of this compound, could serve as valuable scaffolds in stereoselective synthesis.

Future research in this area could focus on:

Chiral Acetal (B89532) Protecting Groups: Developing an enantiopure form of this compound (derived from a chiral cyclohexane-1,2-dione) to act as a chiral protecting group. The rigid acetal structure could effectively shield one face of a prochiral molecule, directing incoming reagents to the opposite face.

Diastereoselective Transformations: Using the chiral CDA scaffold to control the formation of new stereocenters. For instance, attaching the scaffold to a ketone could enable highly diastereoselective alkylation or aldol reactions, similar to the well-established Evans oxazolidinone auxiliaries. wikipedia.orguwindsor.ca

Catalyst Development: Incorporating the chiral cyclohexane-1,2-dione acetal motif into the structure of organocatalysts. The defined stereochemistry and conformational rigidity of the cyclohexane (B81311) ring could be used to create a well-defined chiral pocket, inducing high enantioselectivity in reactions such as Michael additions or Diels-Alder reactions. rsc.org The synthesis of functionalized cyclohexanes with multiple stereocenters often relies on organocatalysis, highlighting the potential for new catalyst designs. nih.gov

Integration with Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and process optimization. nih.govthieme.de The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is increasingly leveraging this technology. thieme.denih.gov

The application of flow chemistry to the synthesis of this compound and its derivatives presents a significant opportunity for future research:

Process Intensification: The acetalization reaction to form this compound could be significantly intensified in a flow reactor. Precise control over temperature, pressure, and residence time can maximize conversion and yield while minimizing reaction time. thieme-connect.de

Automated Multi-step Synthesis: An automated platform could integrate the synthesis of the cyclohexane-1,2-dione precursor, its subsequent acetalization to this compound, and any follow-on functionalization. Such a system would allow for rapid library synthesis of derivatives for screening purposes. nih.gov

In Situ Reagent Generation: Flow reactors are ideal for the safe generation and immediate consumption of hazardous or unstable reagents. nih.gov This could be relevant for derivatization reactions involving the cyclohexane ring of this compound.

| Parameter | Batch Processing | Flow Chemistry | Relevance to this compound Synthesis |

|---|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio | Allows for precise temperature control of the acetalization reaction, preventing side reactions. |

| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient mixing | Ensures rapid interaction between cyclohexane-1,2-dione, methanol, and catalyst. |

| Safety | Large volumes of reagents pose higher risk | Small reactor volumes, better control over exotherms | Safer handling of reactants and solvents. |

| Automation | Complex to fully automate | Easily integrated with automated pumps, sensors, and purification units | Enables high-throughput synthesis and optimization of derivatives. |

Advanced Material Science Applications of Cyclic Acetal Units

Cyclic acetals are gaining prominence as building blocks for advanced materials, particularly for creating degradable polymers with tunable properties. tcichemicals.com Unlike polyesters which release acidic degradation products, polymers incorporating cyclic acetal units can be designed to degrade into non-acidic compounds like diols and aldehydes, which is highly advantageous for biomedical applications. researchgate.netnih.gov

Future research could explore the incorporation of the this compound motif, or more generally, acetals of cyclohexane-1,2-dione, into polymers:

Degradable Polymers: The cyclohexane-1,2-dione acetal unit could be functionalized with polymerizable groups (e.g., acrylates) and incorporated into polymer backbones. nih.gov The resulting materials would possess hydrolytically cleavable acetal linkages, leading to degradable polymers for applications in tissue engineering or drug delivery. researchgate.net

Reprocessable Thermosets (CANs): The metathesis of cyclic acetals is a form of dynamic covalent chemistry that can be used to create covalent adaptable networks (CANs). acs.org These materials behave like robust thermosets at operating temperatures but can be reprocessed and reshaped at elevated temperatures. Spirocyclic acetals have shown particular promise for creating CANs with high thermal stability and refractive indices, suggesting a potential application for derivatives of this compound in optical devices. acs.org

Low-Shrinkage Photopolymers: Certain cyclic acetals can act as expanding monomers during polymerization, counteracting the volumetric shrinkage that typically occurs. nih.gov This property is highly valuable in applications such as dental fillings and additive manufacturing. Investigating cyclohexane-based cyclic acetals for this purpose could lead to new photopolymers with improved mechanical and physical properties. nih.gov

Computational Design of Enhanced this compound Analogs and Derivatives

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, thereby guiding the rational design of new molecules and materials. researchgate.net The application of computational methods to this compound and its derivatives can accelerate research and uncover novel applications.

Emerging research avenues include:

Mechanism and Kinetics Studies: The mechanism of acid-catalyzed hydrolysis of acetals involves the formation of a resonance-stabilized carboxonium ion as the rate-determining step. nih.govresearchgate.net Computational models, such as Density Functional Theory (DFT), can be used to calculate the energy barriers for the hydrolysis of different this compound analogs. This would allow for the in silico design of derivatives with specific pH sensitivities for applications like targeted drug delivery. ic.ac.uk

Design of Chiral Auxiliaries: Computational modeling can predict the transition state energies for reactions controlled by chiral auxiliaries. nih.gov This approach could be used to design optimized chiral CDA scaffolds based on the cyclohexane-1,2-dione acetal structure, predicting which derivatives will provide the highest levels of stereocontrol before committing to their synthesis.

Materials Property Prediction: For applications in material science, computational methods can predict the properties of polymers containing the cyclic acetal unit. This includes mechanical properties, thermal stability, and degradation profiles, enabling the computational design of new functional materials before their synthesis. researchgate.net

| Computational Method | Research Objective | Predicted Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigate hydrolysis mechanism | Reaction energy barriers, rate of cleavage, pH sensitivity | ic.ac.uknih.gov |

| Molecular Dynamics (MD) | Simulate polymer chain conformation | Mechanical properties (e.g., modulus), thermal stability | nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzyme-catalyzed degradation | Biocompatibility and biodegradation pathways | nih.gov |

| Crystal Structure Prediction | Predict solid-state packing of derivatives | Polymorphism, solubility, material morphology | researchgate.net |

常见问题

Q. What is the optimized synthetic route for 1,1,2,2-tetramethoxycyclohexane, and what are the critical reaction conditions?

The compound is synthesized via acid-catalyzed condensation of cyclohexane-1,2-dione with methanol and trimethyl orthoformate. Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) is typically used as a catalyst. Key conditions include refluxing in methanol under anhydrous conditions to prevent hydrolysis. The reaction yields crystalline products after purification, with reported yields of ~31% for carbohydrate derivatives .

Q. How is this compound applied in carbohydrate chemistry?

It acts as a cyclohexane-1,2-diacetal (CDA) protecting group for vicinal, diequatorial diols in monosaccharides (e.g., methyl α-D-mannopyranoside). The selectivity arises from its ability to form stable six-membered transition states during acetal formation, preferentially masking diols with trans-diequatorial stereochemistry. This enables subsequent functionalization of unprotected hydroxyl groups for oligosaccharide synthesis .

Q. What spectroscopic methods are used to characterize CDA-protected derivatives?

NMR spectroscopy (¹H and ¹³C) is critical for confirming acetal formation. Diagnostic signals include methoxy group resonances at δ ~3.3–3.5 ppm and cyclohexane ring protons at δ ~1.2–2.0 ppm. X-ray crystallography data for CDA-protected carbohydrates are deposited in the Cambridge Crystallographic Data Centre (CCDC) for structural validation .

Advanced Research Questions

Q. What factors influence the selectivity of this compound in protecting diequatorial diols, and how can competing pathways be mitigated?

Selectivity depends on steric and electronic effects. Diequatorial diols adopt a low-energy chair conformation, facilitating transition-state stabilization during acetal formation. Competing axial-equatorial or diaxial protection is minimized by using bulky reagents (e.g., trimethyl orthoformate) and controlling reaction temperature. Kinetic studies suggest that slower equilibration at lower temperatures (~0°C) enhances selectivity .

Q. How does the CDA group compare to other diol-protecting strategies (e.g., isopropylidene or benzylidene acetals) in terms of stability and deprotection?

CDAs exhibit superior stability under basic and oxidizing conditions compared to traditional acetals. However, deprotection requires strong acids (e.g., trifluoroacetic acid or HCl in dioxane), which may limit compatibility with acid-sensitive substrates. In contrast, isopropylidene groups are cleaved under milder acidic conditions but lack stereoselectivity during installation .

Q. What challenges arise in scaling up CDA protection for industrial research, and how are they addressed?

Scaling up introduces issues like prolonged reaction times and byproduct formation. Optimized protocols use catalytic p-TsOH (0.1–1 mol%) and excess trimethyl orthoformate to drive the reaction to completion. Continuous flow systems have been explored to improve mixing and heat transfer, reducing degradation of acid-sensitive intermediates .

Q. Can computational methods predict the regioselectivity of CDA protection in complex polyols?

Density functional theory (DFT) calculations model transition-state geometries to predict regioselectivity. For example, simulations of methyl α-D-mannopyranoside protection show that diequatorial 3,4-diols form a lower-energy transition state (ΔG‡ ~5 kcal/mol) than axial-equatorial diols. These insights guide experimental design for novel substrates .

Methodological Considerations

Q. How is the CDA group utilized in stereoselective oligosaccharide assembly?

After CDA protection, free hydroxyl groups are glycosylated using trichloroacetimidate donors. The CDA’s steric bulk directs glycosylation to specific sites, enabling controlled synthesis of branched oligosaccharides. Post-assembly, the CDA is cleaved with aqueous HCl, yielding the target oligomer without side-chain degradation .

Q. What strategies are employed to functionalize CDA-protected intermediates for natural product synthesis?

CDAs tolerate diverse reactions, including oxidation (e.g., Swern or Dess-Martin oxidation), reduction (NaBH₄), and alkylation. For instance, Shing et al. oxidized CDA-protected arabinopyranosides to ketones for organocatalyst development, demonstrating compatibility with pyridinium dichromate (PDC) .

Q. How are competing side reactions (e.g., overprotection or acetal migration) controlled during CDA installation?

Overprotection is minimized by using stoichiometric amounts of this compound and monitoring reaction progress via TLC. Acetal migration is rare due to the rigidity of the cyclohexane ring but can occur under prolonged heating; quenching the reaction at 80–90% conversion ensures product integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。